

Tebipenem Pivoxil stability and storage conditions for research

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Compound of Interest

Compound Name: *Tebipenem Pivoxil*

Cat. No.: *B1682725*

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Technical Support Center: Tebipenem Pivoxil

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **Tebipenem Pivoxil** for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **Tebipenem Pivoxil**?

A1: Solid **Tebipenem Pivoxil** should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.^[1] For long-term stability, a temperature of -20°C is recommended.^{[2][3]}

Q2: How long can I store solid **Tebipenem Pivoxil**?

A2: When stored at -20°C, solid **Tebipenem Pivoxil** is stable for at least four years.^[2] Some suppliers indicate a stability of three years at -20°C and two years at 4°C for the powder form.^[4]

Q3: How should I prepare and store **Tebipenem Pivoxil** stock solutions?

A3: **Tebipenem Pivoxil** is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.^[2] For aqueous applications, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.^[2] To prevent inactivation from repeated freeze-thaw cycles, it is best to aliquot

the stock solution and store it at -80°C for up to 2 years or -20°C for up to 1 year.[5] Aqueous solutions should not be stored for more than one day.[2]

Q4: What are the main degradation pathways for **Tebipenem Pivoxil**?

A4: **Tebipenem Pivoxil** is susceptible to degradation under several conditions. The primary degradation pathway involves the hydrolysis of the pivoxil ester to form its active metabolite, tebipenem.[6] It is also sensitive to acidic and basic conditions, oxidation, and photodegradation.[6][7] In the solid state, humidity is a significant factor that can cause the cleavage of the β -lactam ring.[8][9]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpectedly low activity in experiments	Degradation of Tebipenem Pivoxil due to improper storage or handling.	Ensure the compound is stored as a solid at -20°C. Prepare fresh aqueous solutions daily. For stock solutions in organic solvents, aliquot and store at -80°C to avoid freeze-thaw cycles.
Inconsistent results between experiments	Instability of the compound in the experimental medium.	Tebipenem Pivoxil readily decomposes at pH 1 and pH 9. [10] Ensure the pH of your experimental buffer is within a stable range. Consider performing a time-course experiment to assess stability in your specific medium.
Precipitation of the compound in aqueous buffer	Low aqueous solubility.	Tebipenem Pivoxil has a solubility of approximately 0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2).[2] To improve solubility, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.

Stability Data Summary

Solid-State Storage Conditions

Temperature	Duration	Purity	Reference
-20°C	≥ 4 years	≥98%	[2]
-20°C	3 years	Powder	[4]
4°C	2 years	Powder	[4]

Stock Solution Storage Conditions

Solvent	Temperature	Duration	Reference
DMSO	-80°C	2 years	[5]
DMSO	-20°C	1 year	[5]
Aqueous Buffer	Room Temp	≤ 1 day	[2]

Solubility Data

Solvent	Solubility	Reference
DMSO	~30 mg/mL	[2]
Dimethylformamide	~30 mg/mL	[2]
DMSO:PBS (pH 7.2) (1:6)	~0.14 mg/mL	[2]
Ethanol	87 mg/mL	[11]
Water	Insoluble	[11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method

This method is designed to separate **Tebipenem Pivoxil** from its primary degradation product, tebipenem.[6][7]

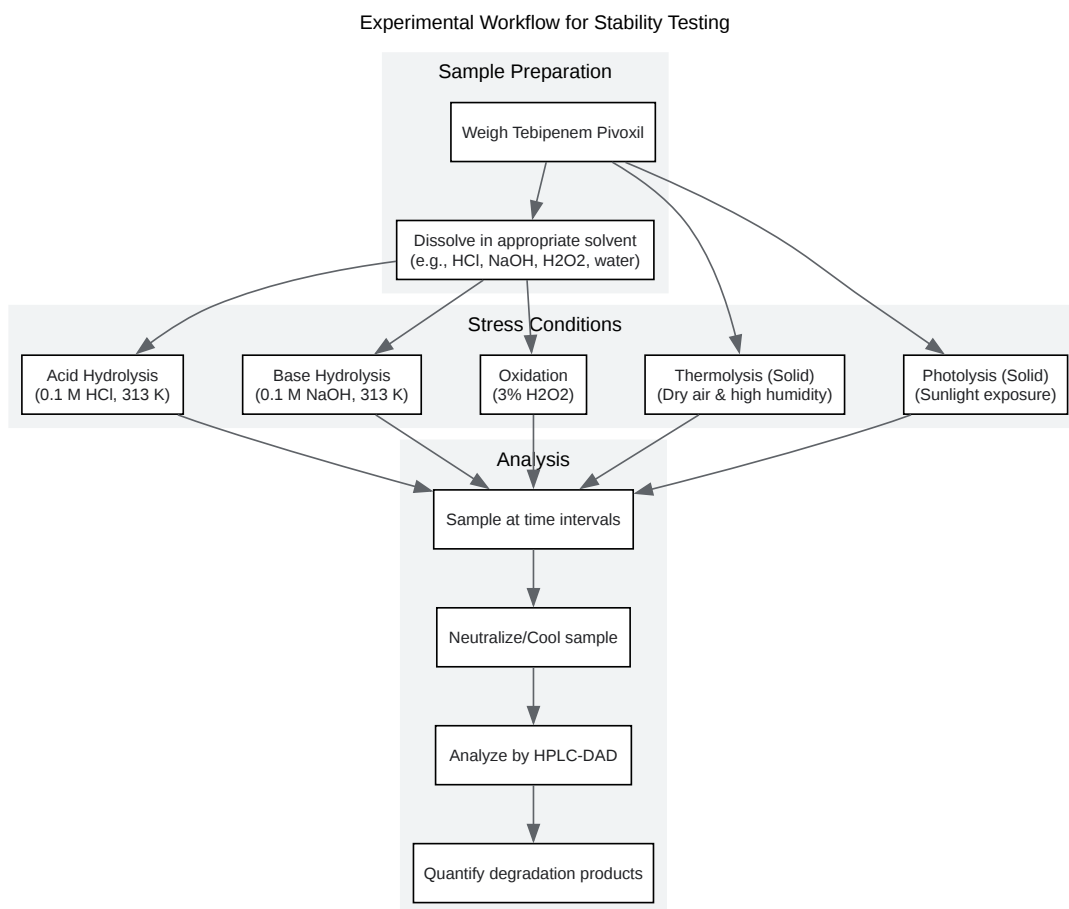
- Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm)
- Mobile Phase: 50 mmol L⁻¹ ammonium acetate–acetonitrile–triethylamine (68:30:2, v/v/v), adjusted to pH 3.5 with concentrated phosphoric acid.
- Flow Rate: 0.8 mL min⁻¹
- Detection: Photodiode array detector at 330 nm.
- Injection Volume: 10 µL

Protocol 2: Stress Degradation Studies

To evaluate the stability of **Tebipenem Pivoxil** under various stress conditions, the following protocols can be used.^{[6][7]}

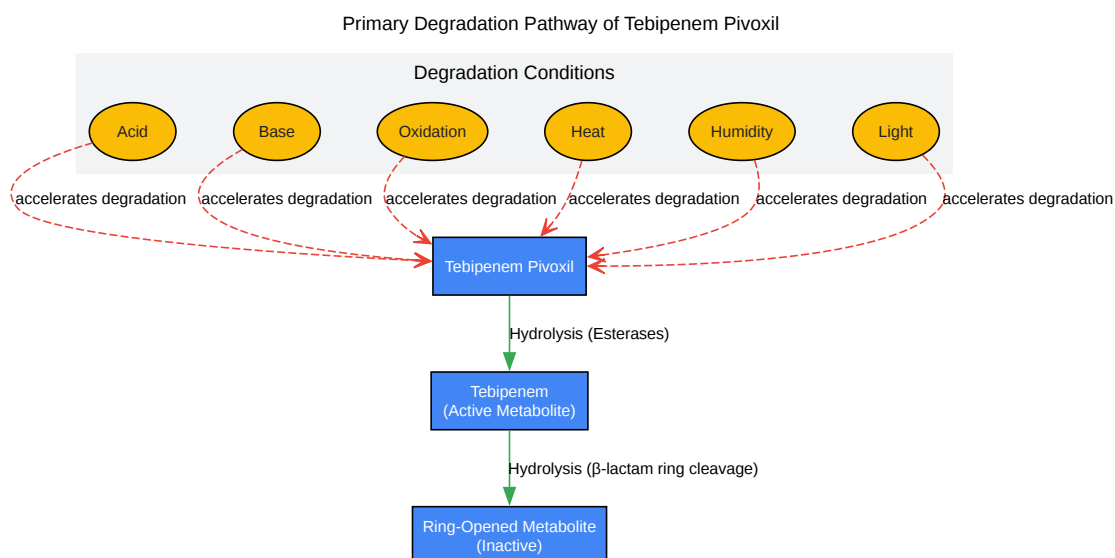
- Acid Hydrolysis: Dissolve 2.5 mg of **Tebipenem Pivoxil** in 25.0 mL of 0.1 mol L⁻¹ HCl. Incubate at 313 K.
- Base Hydrolysis: Dissolve 2.5 mg of **Tebipenem Pivoxil** in 25.0 mL of 0.1 mol L⁻¹ NaOH. Incubate at 313 K.
- Oxidative Degradation: Expose a solution of **Tebipenem Pivoxil** to a 3% solution of H₂O₂.
- Thermal Degradation (Solid State): Keep samples in a heat chamber at 373 K in dry air and at 343 K at 76.4% relative humidity (RH).
- Photodegradation (Solid State): Expose samples to sunlight (10,000 lux) for 48 hours.

Visualizations



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Caption: Workflow for **Tebipenem Pivoxil** stability testing.



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